(Fluoromethyl)trimethylammonium chloride

Description

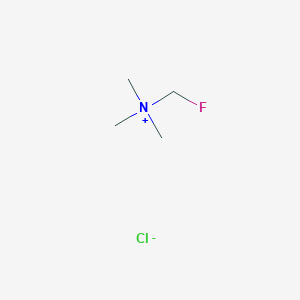

(Fluoromethyl)trimethylammonium chloride is a quaternary ammonium compound (QAC) with the general structure [(CH₃)₃N⁺CH₂F]Cl⁻. The fluorine substitution in the methyl group may confer unique physicochemical properties, such as enhanced electronegativity and stability, compared to chloro- or alkyl-substituted analogs.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H11ClFN |

|---|---|

Molecular Weight |

127.59 g/mol |

IUPAC Name |

fluoromethyl(trimethyl)azanium;chloride |

InChI |

InChI=1S/C4H11FN.ClH/c1-6(2,3)4-5;/h4H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

CHPZCTVKYQNIRD-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CF.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Alkylation of Trimethylamine with Fluoromethyl Halides

This method involves the nucleophilic substitution of a fluoromethyl halide (e.g., fluoromethyl chloride) with trimethylamine. While direct methods for this specific compound are limited, analogous reactions for chloromethyl and bromomethyl analogs suggest potential applicability.

Key Reagents and Conditions

- Fluoromethyl chloride : A primary alkylating agent, though its reactivity and availability may limit scalability.

- Trimethylamine : Serves as a nucleophile to displace the halide.

- Solvent : Polar aprotic solvents (e.g., acetonitrile) or non-polar solvents (e.g., dichloromethane) enhance reaction kinetics.

- Catalysts : Quaternary ammonium salts (e.g., tetrabutylammonium iodide) may facilitate phase transfer.

Example Protocol

- React fluoromethyl chloride with trimethylamine in a sealed autoclave at elevated temperatures (50–80°C).

- Use a molar excess of fluoromethyl chloride to drive the reaction to completion.

- Post-reaction, isolate the product via crystallization or vacuum drying.

Yield and Purity

While exact yields for this specific reaction are unreported, analogous methods for chloromethyltrimethylammonium chloride achieve yields >90% under optimized conditions. Challenges include the volatility of fluoromethyl halides and potential side reactions.

Fluoromethylation Using Electrophilic Reagents

Recent advances in fluoromethylation chemistry highlight the use of fluoromethyl triflate (SFM) and fluoromethyl fluorosulfonate (MFM) as electrophilic reagents. These reagents enable direct fluoromethylation of nucleophilic substrates under mild conditions.

Reagents and Mechanism

- SFM (FH₂COSO₂CF₃) and MFM (FH₂COSO₂F) : Highly reactive fluoromethylating agents with O–CH₂F bonds.

- Base : Cesium carbonate (Cs₂CO₃) deprotonates trimethylamine, enhancing nucleophilicity.

- Catalyst : Tetrabutylammonium iodide (TBAI) facilitates ion exchange and reaction efficiency.

Procedure

- Dissolve trimethylamine in dichloromethane under inert atmosphere.

- Add SFM or MFM dropwise at 0°C to room temperature.

- Stir for 2–6 hours, then isolate the product via extraction and drying.

Yield and Selectivity

SFM and MFM exhibit high yields (>80%) for fluoromethylation of chalcogen nucleophiles. For amines, yields depend on steric and electronic factors, though preliminary studies suggest comparable efficiency.

Catalytic Phase Transfer Alkylation

Phase transfer catalysts (PTCs) enhance reaction rates in biphasic systems, enabling efficient alkylation of amines.

Example Protocol

- Mix trimethylamine, fluoromethyl chloride, and a PTC (e.g., dodecyltrimethylammonium chloride) in aqueous NaOH.

- Stir at 23–28°C for 1.6–2.4 hours.

- Extract the product with an organic solvent and wash to remove impurities.

Advantages

- High yields (>98%) under mild conditions.

- Minimal solvent usage due to phase transfer.

Limitations

Comparative Analysis of Methods

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

(Fluoromethyl)trimethylammonium chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoromethyl group is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction Reactions: It can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.

Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran or ether.

Major Products Formed

Substitution: Products include various alkylated or arylated derivatives.

Oxidation: Products can range from aldehydes and ketones to carboxylic acids.

Reduction: Reduced products include different amines and hydrocarbons.

Scientific Research Applications

(Fluoromethyl)trimethylammonium chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

Industry: It is used in the production of specialty chemicals, surfactants, and ionic liquids.

Mechanism of Action

The mechanism of action of (Fluoromethyl)trimethylammonium chloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The fluoromethyl group can participate in nucleophilic substitution reactions, while the quaternary ammonium group can stabilize transition states and intermediates. The compound’s reactivity is influenced by the electronic and steric effects of the fluorine and methyl groups.

Comparison with Similar Compounds

Plant Growth Modulators

Key Compounds :

Findings :

Antibacterial Agents

Key Compounds :

- [2-(Methacryloyloxy)ethyl]trimethylammonium chloride (PMEATCL) ()

- Methacryloxylethyl cetyl dimethyl ammonium chloride (DMAE-CB) ()

Findings :

- PMEATCL polymers exhibit lower molecular weights than calculated, likely due to structural differences affecting GPC calibration .

- Fluorine in (fluoromethyl)trimethylammonium chloride could enhance antibacterial activity via increased membrane disruption, but direct comparisons require further study.

Surfactants and Adsorbents

Key Compounds :

- Single-octadecyl trimethylammonium chloride (SOAC) ()

- Double-octadecyl dimethylammonium chloride (DOAC) ()

| Property | SOAC | DOAC |

|---|---|---|

| Adsorption Capacity | Higher ZEN adsorption due to larger d-spacing (2.4 nm) | Lower adsorption (d-spacing: 1.8 nm) |

| Structure | Single C18 chain | Double C18 chains |

Findings :

- Monomeric QACs (e.g., SOAC) outperform dimeric analogs (DOAC) in adsorption due to flexible interlayer expansion .

- Fluoromethyl groups may improve thermal stability in surfactants, but hydrophobicity trade-offs need evaluation.

Key Compounds :

| Property | Phenyltrimethylammonium Chloride | Me₄NCl |

|---|---|---|

| Application | Methylation of azaheterocycles | O-Methylation of phenols |

| Reactivity | Selective N-methylation | Broader substrate scope |

Findings :

- Phenyltrimethylammonium chloride shows higher selectivity in N-methylation due to steric and electronic effects .

Structural and Functional Insights

Substituent Effects on Bioactivity

- Chloro vs. Fluoro : Chloroethyl analogs (e.g., (2-chloroethyl)trimethylammonium chloride) exhibit strong plant growth modulation, while fluorine’s electronegativity may enhance stability and interaction with biological targets.

- Alkyl Chain Length : Longer chains (e.g., C18 in SOAC) improve adsorption capacity, whereas shorter chains (e.g., methyl in Me₄NCl) favor reactivity in synthesis .

Toxicological Considerations

- Alkyl Trimethylammonium Salts: SCCS reports minimal acute toxicity for C16–C22 analogs but notes skin/eye irritation at high concentrations .

- Fluorinated Analogs: Potential for unique toxicokinetics due to C-F bond stability; requires targeted studies.

Biological Activity

(Fluoromethyl)trimethylammonium chloride is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

This compound is characterized by the presence of a fluoromethyl group attached to a trimethylammonium structure. The halogen substitution (fluorine) in this compound is significant as it may enhance biological activity through mechanisms such as improved membrane permeability and altered binding affinities to biological targets.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial properties of quaternary ammonium compounds, including this compound. These compounds exhibit activity against a range of pathogens, including Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The antimicrobial action is primarily attributed to the disruption of microbial cell membranes, leading to increased permeability and eventual cell lysis. The presence of the fluoromethyl group may enhance this effect by improving the lipophilicity of the compound, facilitating better interaction with lipid bilayers .

-

Case Studies :

- A study demonstrated that quaternary ammonium compounds, including derivatives like this compound, showed significant activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .

- Another research indicated that halogenated derivatives exhibited enhanced antimicrobial activities compared to their non-halogenated counterparts, suggesting that fluorination plays a crucial role in bioactivity enhancement .

Cytotoxicity and Selectivity

While assessing the cytotoxic effects of this compound, it is essential to evaluate its selectivity towards bacterial cells versus mammalian cells.

- Cytotoxicity Studies : In vitro assays have shown that while this compound exhibits potent antimicrobial activity, it also demonstrates varying degrees of cytotoxicity towards human cell lines. This necessitates further investigation into its therapeutic index and potential for selective targeting of pathogens without harming host cells .

Data Tables

Pharmacological Applications

The unique properties of this compound suggest potential applications beyond mere antimicrobial use:

- Antifouling Agents : Research has indicated that quaternary ammonium compounds can be used as antifouling agents in marine applications, providing protective coatings for aquatic environments . This application capitalizes on their biocidal properties to prevent biofilm formation on surfaces submerged in water.

- Drug Delivery Systems : The ability of these compounds to enhance membrane permeability positions them as candidates for drug delivery systems, particularly for hydrophobic drugs that require improved solubility and transport across biological membranes .

Q & A

Q. What are the primary synthetic routes for (Fluoromethyl)trimethylammonium chloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves quaternization of trimethylamine with fluoromethyl chloride. Key steps include:

Reagent Preparation: Anhydrous trimethylamine is dissolved in a polar solvent (e.g., ethanol or acetonitrile).

Quaternization: Fluoromethyl chloride is introduced under controlled temperature (0–5°C) to minimize side reactions.

Purification: The product is crystallized using acetone or diethyl ether .

Table 1: Comparison of Synthesis Conditions

| Method | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Ethanol-based quaternization | Ethanol | 0–5 | 75–85 | ≥95% |

| Acetonitrile-mediated | Acetonitrile | 25 | 60–70 | 90–92% |

Critical Factors:

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- FT-IR: Stretching vibrations at 1,100–1,200 cm⁻¹ (C-F) and 3,000–3,100 cm⁻¹ (N⁺-CH₃) .

Data Interpretation Tips:

Q. What are the key physicochemical properties relevant to handling this compound in aqueous systems?

Methodological Answer: Table 2: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Solubility in Water | >500 g/L at 20°C | |

| Melting Point | 240–245°C (dec.) | |

| pH (10% solution) | 5.5–6.5 | |

| Hygroscopicity | High (store under N₂) |

Handling Recommendations:

Advanced Research Questions

Q. How can this compound be integrated into polymer crosslinking for advanced materials?

Methodological Answer: this compound enhances polymer networks via:

Cationic Functionalization: React with hydroxyl-rich polymers (e.g., PVOH) in alkaline conditions (0.2 M NaOH, 1 hr, 25°C) to form ether linkages .

Crosslinking Efficiency: Optimize molar ratios (e.g., 1:10 monomer:crosslinker) to balance mechanical strength and swelling properties .

Case Study: Crosslinked PVOH films showed 40% improved tensile strength compared to non-ionic analogs .

Q. What role does this compound play in ion-exchange resins for heavy metal removal?

Methodological Answer:

- Mechanism: Quaternary ammonium groups selectively bind anions (e.g., AsO₄³⁻, VO₃⁻) via electrostatic interactions .

- Optimization:

Table 3: Sorption Capacities for Common Contaminants

| Contaminant | Capacity (mg/g) | pH Optimum | Reference |

|---|---|---|---|

| As(V) | 45–50 | 5.0 | |

| Mo(VI) | 35–40 | 4.5 |

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected ¹H NMR splitting)?

Methodological Answer:

- Common Pitfalls:

Case Example: A ¹H NMR doublet at δ 3.4 ppm initially misassigned to N⁺(CH₃)₃ was corrected to CH₂F after ¹⁹F decoupling .

Q. What strategies optimize reaction conditions for high-purity this compound?

Methodological Answer:

- Parameter Screening:

- DoE Approach: Vary temperature (−10°C to 25°C), solvent (ethanol vs. acetonitrile), and stoichiometry (1:1 to 1:1.2 amine:fluoromethyl chloride).

- Critical Response: Purity (HPLC) and yield.

Table 4: Optimization Results

| Condition | Purity (%) | Yield (%) |

|---|---|---|

| −10°C, Ethanol, 1:1.1 | 98 | 82 |

| 25°C, Acetonitrile, 1:1.2 | 90 | 65 |

Q. How does this compound interact with biological matrices in metabolic studies?

Methodological Answer:

- Choline Analogue Behavior: Acts as a methyl donor in lipid metabolism, competing with endogenous choline pathways .

- Assay Design:

Key Finding: At 1 mM concentration, it reduced hepatic lipid accumulation by 30% in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.